molecular formula C26H17BrN2OS2 B10894895 (5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10894895
M. Wt: 517.5 g/mol
InChI Key: HEZULKXHAHZRSM-XQNSMLJCSA-N
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Description

5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of aromatic rings, a pyrrole moiety, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Thiazolone Ring: This involves the reaction of a thioamide with a haloketone or haloester under basic conditions.

    Condensation Reaction: The final step involves the condensation of the pyrrole derivative with the thiazolone derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring or the pyrrole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolone ring or the double bonds in the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its structural motifs are relevant.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which 5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-{(E)-1-[1-(4-METHOXYPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C26H17BrN2OS2

Molecular Weight

517.5 g/mol

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H17BrN2OS2/c27-20-11-13-21(14-12-20)29-22(17-7-3-1-4-8-17)15-19(16-23-25(30)28-26(31)32-23)24(29)18-9-5-2-6-10-18/h1-16H,(H,28,30,31)/b23-16+

InChI Key

HEZULKXHAHZRSM-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C=C/5\C(=O)NC(=S)S5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=C5C(=O)NC(=S)S5

Origin of Product

United States

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